

Spectroscopic Profile of 1-Bromo-3,7-dimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-3,7-dimethyloctane**

Cat. No.: **B123281**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-3,7-dimethyloctane** (CAS No: 3383-83-3). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details its ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **1-Bromo-3,7-dimethyloctane**.

^1H Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for (S)-**1-Bromo-3,7-dimethyloctane** (Solvent: CDCl_3)[1]

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
3.35-3.47	m	2H	H-1 (CH_2Br)
1.81-1.90	m	1H	H-2a
1.57-1.69	m	2H	H-2b, H-3
1.44-1.56	m	1H	H-7
1.19-1.34	m	3H	H-4, H-5a, H-6a
1.05-1.17	m	3H	H-5b, H-6b, H-8a
0.84-0.88	m	9H	H-8b, H-9, H-10

Note: Due to the complex and overlapping nature of the signals in the aliphatic region, some assignments are presented as ranges.

^{13}C Nuclear Magnetic Resonance (NMR) Data

Table 2: ^{13}C NMR Spectroscopic Data for (S)-1-Bromo-3,7-dimethyloctane (Solvent: CDCl_3)
[1]

Chemical Shift (δ) (ppm)	Carbon Atom Assignment
40.08	C-1 (CH_2Br)
39.16	C-2
36.71	C-3
32.09	C-4
31.66	C-5
27.93	C-6
24.53	C-7
22.66	C-8 or C-9
22.56	C-8 or C-9
18.94	C-10

Infrared (IR) Spectroscopy Data

Table 3: Characteristic Infrared Absorption Bands for **1-Bromo-3,7-dimethyloctane**

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
~2960-2850	Strong	C-H stretching (alkane)
~1465	Medium	C-H bending (CH_2)
~1380	Medium	C-H bending (CH_3)
~1250	Medium	CH_2 wagging ($-\text{CH}_2\text{Br}$)
~650-550	Strong	C-Br stretching

Note: The exact peak positions can vary slightly. The data is based on typical values for alkyl bromides.

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Fragmentation Data for **1-Bromo-3,7-dimethyloctane**

m/z	Proposed Fragment
220/222	$[\text{C}_{10}\text{H}_{21}\text{Br}]^+$ (Molecular Ion, M^+)
141	$[\text{M} - \text{Br}]^+$
71	$[\text{C}_5\text{H}_{11}]^+$
57	$[\text{C}_4\text{H}_9]^+$ (Base Peak) ^[2]
55	$[\text{C}_4\text{H}_7]^+[\text{2}]$

Note: The presence of bromine is indicated by the characteristic M^+ and $\text{M}+2$ isotopic peaks of roughly equal intensity.

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data presented.

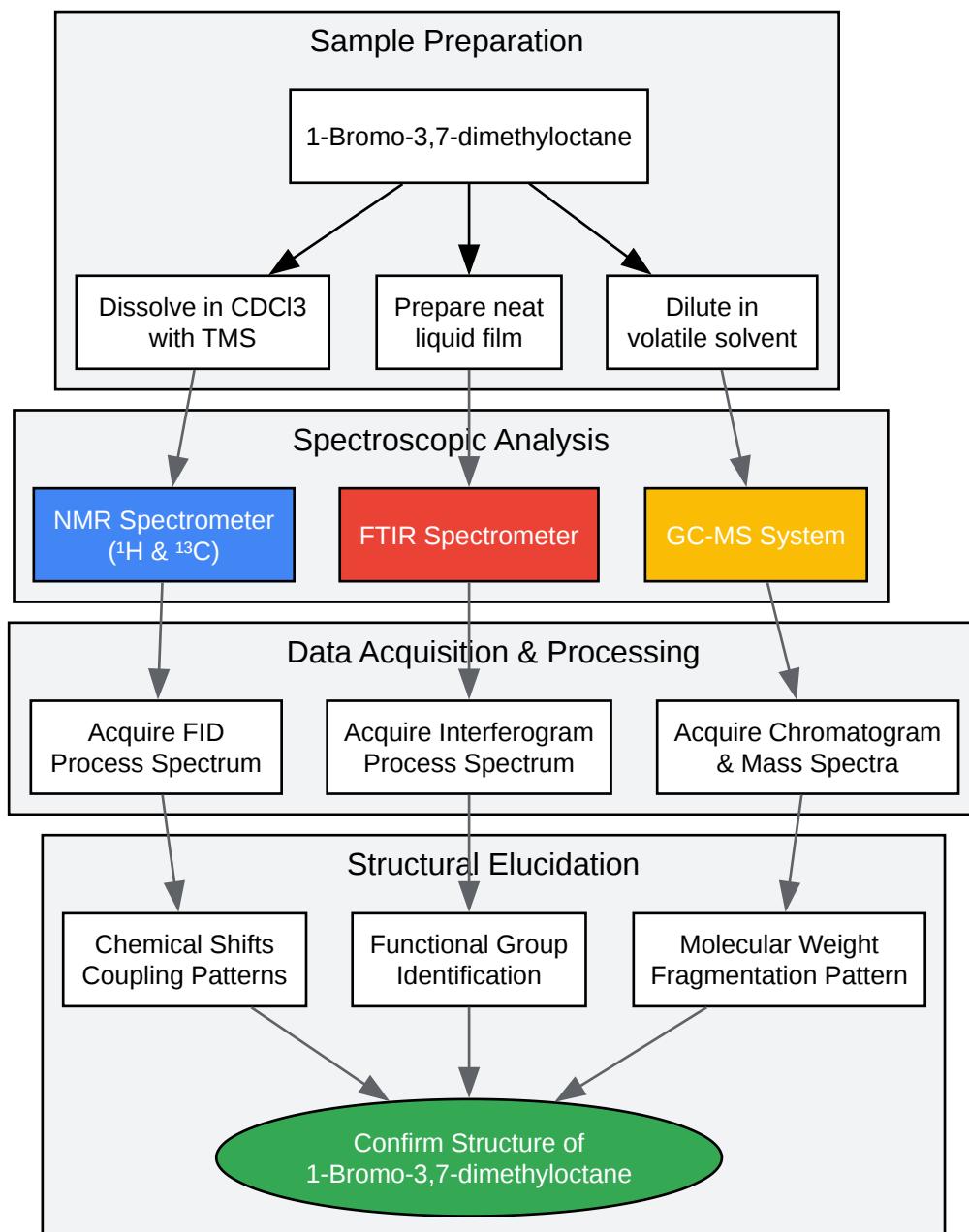
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **1-Bromo-3,7-dimethyloctane** is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.
- ^1H NMR Acquisition: The proton spectrum is acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans are typically averaged.
- ^{13}C NMR Acquisition: The carbon spectrum is acquired with broadband proton decoupling. A spectral width of 250 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s are used. Several hundred to a few thousand scans are averaged to achieve an adequate signal-to-noise ratio.

- Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: As **1-Bromo-3,7-dimethyloctane** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
- Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired over the range of 4000-400 cm^{-1} . Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).


Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification. A small volume (e.g., 1 μL) of a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.
- Gas Chromatography (GC): A capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure the elution of the compound. Helium is typically used as the carrier gas.
- Ionization: Electron ionization (EI) at 70 eV is used to fragment the molecule.
- Mass Analysis: A quadrupole mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-Bromo-3,7-dimethyloctane**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **1-Bromo-3,7-dimethyloctane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 1-Bromo-3,7-dimethyloctane | C10H21Br | CID 137914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-3,7-dimethyloctane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123281#spectroscopic-data-of-1-bromo-3-7-dimethyloctane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com